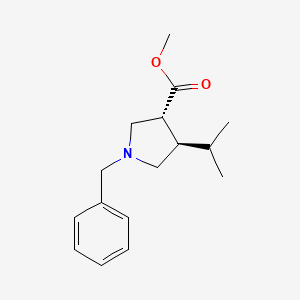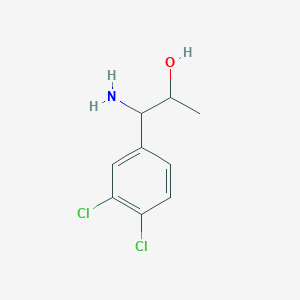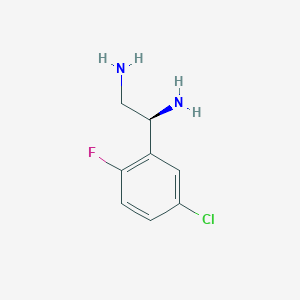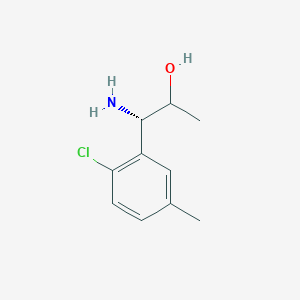
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chlorinated aromatic ring, and a secondary alcohol, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the chlorination of a methyl-substituted aromatic compound.
Amination: The chlorinated aromatic compound undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the secondary alcohol.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学研究应用
Chemistry
Synthesis of Pharmaceuticals: (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is used as an intermediate in the synthesis of various drugs.
Catalysis: It serves as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Protein Interaction: Research focuses on its interaction with proteins and its effects on biological pathways.
Medicine
Drug Development: It is a key intermediate in the development of new therapeutic agents.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Its derivatives are explored for use in advanced materials.
作用机制
The mechanism by which (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of biochemical pathways, including signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
(1R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activities.
1-Amino-1-(2-chlorophenyl)propan-2-OL: Lacks the methyl group, leading to different reactivity and applications.
1-Amino-1-(2-chloro-5-methylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
Chirality: The (1S) configuration provides specific interactions with biological targets, making it unique in its activity.
Functional Groups: The combination of amino, chlorinated aromatic, and secondary alcohol groups offers diverse reactivity and applications.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
(1S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI 键 |
AUZGPVSYVKNCBJ-OMNKOJBGSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](C(C)O)N |
规范 SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


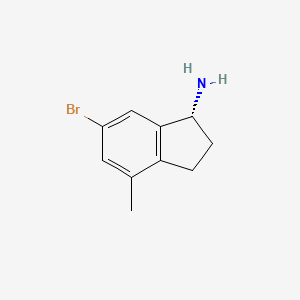
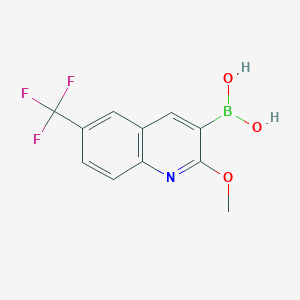
![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)

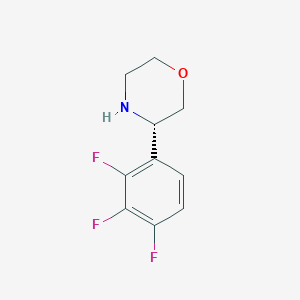
![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)
